molecular formula C19H20ClN5O2S B11234233 3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

3-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11234233
M. Wt: 417.9 g/mol
InChI Key: MOCCAZLFVNFSIN-UHFFFAOYSA-N
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Chemical Reactions Analysis

  • The compound may undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions depend on the specific transformation.
  • Major products formed from these reactions would vary based on the reaction type.
  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, further research could compare its properties, selectivity, and efficacy against other CA inhibitors.

    Properties

    Molecular Formula

    C19H20ClN5O2S

    Molecular Weight

    417.9 g/mol

    IUPAC Name

    3-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

    InChI

    InChI=1S/C19H20ClN5O2S/c1-13-11-18(25(2)3)23-19(21-13)22-15-7-9-16(10-8-15)24-28(26,27)17-6-4-5-14(20)12-17/h4-12,24H,1-3H3,(H,21,22,23)

    InChI Key

    MOCCAZLFVNFSIN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C)C

    Origin of Product

    United States

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